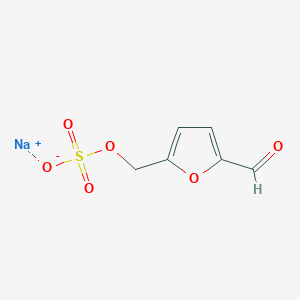

5-Sulfooxymethylfurfural sodium salt

Vue d'ensemble

Description

5-Sulfooxymethylfurfural sodium salt (C₆H₅NaO₆S) is a sulfonated derivative of 5-hydroxymethylfurfural (HMF), a Maillard reaction product formed during thermal processing of carbohydrate-rich foods . It is generated via hepatic sulfotransferase-mediated sulfonation of HMF, resulting in a highly reactive electrophilic intermediate . This compound has garnered attention due to its role as a mutagenic and carcinogenic metabolite of HMF. Studies demonstrate that this compound can form DNA adducts and induce nephrotoxicity, with renal organic anion transporters (OAT1 and OAT3) facilitating its cellular accumulation .

Méthodes De Préparation

5-Sulfooxymethylfurfural sodium salt is typically synthesized by reacting 5-(hydroxymethyl)furfural with sulfurous acid . The reaction can be carried out under acidic or basic conditions, and the product is purified by crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

5-Sulfooxymethylfurfural sodium salt undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfooxymethylfurfural derivatives.

Reduction: Reduction reactions can convert it into hydroxymethylfurfural derivatives.

Substitution: It can undergo substitution reactions where the sulfooxy group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Toxicological Research

Mutagenicity and Carcinogenicity Studies

SMF has been investigated for its mutagenic properties, particularly in relation to HMF. Research indicates that SMF can induce dose-dependent increases in mutagenic activity in Salmonella typhimurium strains, suggesting that it may act as a mutagenic agent when activated metabolically . In studies comparing HMF and SMF, the latter exhibited significant mutagenicity, which was inhibited by ascorbic acid, highlighting the potential for dietary components to mitigate its effects .

Case Study: Skin Tumor Initiation

In experiments involving topical application to mouse skin, both SMF and its chloromethyl derivative demonstrated higher skin tumor-initiating activity than HMF itself. This indicates that SMF could have implications in understanding skin carcinogenesis and the mechanisms underlying chemical-induced tumor formation .

Biochemical Applications

Intermediate in Synthesis

SMF serves as an important intermediate in organic synthesis, particularly in the production of various furan derivatives. Its unique chemical structure allows it to participate in reactions that yield compounds useful in pharmaceuticals and agrochemicals . For instance, it can be utilized in synthesizing biofuels from renewable biomass resources by converting cellulose into furan-based compounds .

Transport Mechanisms

Research has also explored the role of SMF in drug metabolism, particularly concerning uptake and efflux transporters. Understanding how SMF interacts with these transporters can provide insights into its pharmacokinetics and potential therapeutic applications. This aspect is crucial for predicting the safety and efficacy of drugs that may undergo metabolic conversion to SMF or similar compounds .

Environmental Impact Studies

Occurrence in Food Products

SMF has been studied for its presence in various food products, particularly those subjected to heat treatment which can lead to the formation of HMF and subsequently SMF. Investigations into the levels of HMF in smoked products have highlighted the need for monitoring these compounds due to their potential genotoxic effects .

Summary of Findings

The following table summarizes key findings related to the applications of 5-sulfooxymethylfurfural sodium salt:

| Application Area | Key Findings | Implications |

|---|---|---|

| Toxicology | Induces mutagenicity in bacterial assays; higher tumor initiation potential | Potential risk factor for skin cancer; need for dietary mitigation strategies |

| Biochemistry | Acts as an intermediate in organic synthesis; involved in drug metabolism | Valuable for pharmaceutical development and understanding drug interactions |

| Environmental Science | Detected in heat-treated food products; potential genotoxicity | Importance of monitoring food safety regarding thermal processing |

Mécanisme D'action

The mechanism of action of 5-sulfooxymethylfurfural sodium salt involves its interaction with various molecular targets and pathways. It is known to form electrophilic intermediates that can react with nucleophiles in biological systems . This reactivity is the basis for its cytotoxic, genotoxic, and tumorigenic activities . The compound’s effects are mediated through the formation of reactive metabolites that can induce cellular damage and mutations .

Comparaison Avec Des Composés Similaires

5-Hydroxymethylfurfural (HMF)

- Formation : HMF is a primary product of the Maillard reaction, formed during the thermal degradation of sugars (e.g., fructose, glucose) in foods like coffee, bread, and roasted products .

- Toxicity : While HMF itself exhibits low acute toxicity, its metabolic conversion to 5-sulfooxymethylfurfural sodium salt via sulfonation is critical for its mutagenicity. HMF has shown hepato- and nephrotoxic effects in animal studies, but these effects are significantly amplified upon sulfonation .

- Biological Impact: In Min/+ mice, HMF increased small intestinal adenomas (p = 0.033), whereas its metabolite, this compound, increased flat aberrant crypt foci in the large intestine (p = 0.025) .

Key Differences:

| Property | This compound | HMF |

|---|---|---|

| Reactivity | High (electrophilic, forms DNA adducts) | Low (requires metabolic activation) |

| Metabolic Pathway | Sulfonation of HMF in the liver | Direct Maillard reaction product |

| Primary Toxicity | Nephrotoxic, carcinogenic | Mild hepatotoxic |

| Transporters | OAT1/OAT3-mediated renal accumulation | Passive diffusion |

Furfural

- Formation : Furfural is generated during the dehydration of pentose sugars (e.g., xylose) under acidic or thermal conditions, commonly found in baked goods and alcoholic beverages .

- Toxicity: Unlike HMF, furfural is volatile and less stable at high temperatures. It lacks the hydroxymethyl group, rendering it incapable of forming sulfonated derivatives like this compound.

Key Differences:

| Property | This compound | Furfural |

|---|---|---|

| Volatility | Non-volatile | Highly volatile |

| Structural Feature | Contains sulfonate and hydroxymethyl groups | Lacks functional groups for sulfonation |

| Carcinogenicity | Confirmed in intestinal models | Limited evidence |

Other Sulfated Compounds

Compounds like hydroquinone sulfate and α-naphthylsulfate share sulfonation pathways but differ in toxicity profiles. For example, hydroquinone sulfate is associated with oxidative stress, whereas this compound specifically targets DNA and renal tissues .

Mechanistic Insights into Toxicity

- DNA Adduct Formation : this compound reacts with guanine residues, forming mutagenic adducts such as N²-(5-sulfooxymethylfurfuryl)-dG, which disrupt DNA replication .

- Nephrotoxicity : Renal transporters OAT1 and OAT3 enhance its uptake in kidney cells, leading to tubular necrosis and oxidative damage .

- Carcinogenicity: In Min/+ mice, it promotes tumorigenesis by activating Wnt/β-catenin pathways in intestinal epithelial cells .

Research Findings and Data Tables

Table 1: Comparative Toxicological Data in Rodent Models

Table 2: Physicochemical Properties

| Property | This compound | HMF | Furfural |

|---|---|---|---|

| Molecular Weight | 244.15 g/mol | 126.11 g/mol | 96.08 g/mol |

| Solubility | Water-soluble | Water-soluble | Limited solubility |

| Stability | Stable at RT | Degrades at >100°C | Volatilizes at >70°C |

Activité Biologique

5-Sulfooxymethylfurfural sodium salt (SMF) is a derivative of 5-hydroxymethylfurfural (HMF), a compound formed during the Maillard reaction in food processing. This article explores the biological activity of SMF, focusing on its mutagenic, carcinogenic, and cytotoxic properties, along with its metabolic pathways and implications for human health.

5-Sulfooxymethylfurfural is synthesized from HMF through sulfation processes involving sulfotransferase enzymes. It is characterized by the presence of a sulfonic acid group, which enhances its polarity and potential biological interactions. The compound has been studied for its mutagenicity and carcinogenicity, particularly in relation to food safety.

Mutagenicity and Carcinogenicity

Research indicates that SMF exhibits mutagenic properties. In a study using Salmonella typhimurium TA100, SMF induced dose-dependent increases in His+ revertants, suggesting intrinsic mutagenicity . Furthermore, when applied topically to mouse skin, SMF demonstrated higher tumor-initiating activity compared to its parent compound HMF .

Table 1: Summary of Mutagenicity Studies

| Compound | Test System | Result |

|---|---|---|

| 5-Sulfooxymethylfurfural | Salmonella typhimurium TA100 | Positive for mutagenicity |

| 5-Hydroxymethylfurfural | Salmonella typhimurium TA100 | Negative for mutagenicity |

| Chloromethyl derivatives | Mouse skin | Higher tumor-initiating activity |

Cytotoxic Effects

SMF has been shown to induce cytotoxic effects in various cell lines. Histopathological analyses revealed moderate damage to liver tissue and significant damage to kidney proximal tubules in animal studies . The mechanisms underlying this toxicity remain unclear but may involve metabolic activation pathways leading to reactive species formation.

Metabolic Pathways

The metabolism of HMF to SMF involves sulfotransferases (SULTs), which are enzymes responsible for the sulfation process. Human SULT isoforms are widely distributed across various tissues, suggesting that humans may be more sensitive to the effects of HMF and its derivatives compared to rodents .

Table 2: Enzymatic Conversion of HMF to SMF

| Enzyme Type | Function | Tissue Distribution |

|---|---|---|

| Sulfotransferases (SULTs) | Converts HMF to SMF | Liver, lung, brain, kidney |

Case Studies

Several case studies have highlighted the potential health risks associated with dietary exposure to SMF. For instance, a two-year bioassay indicated an increased incidence of hepatocellular adenomas in female B6C3F1 mice exposed to HMF . Moreover, studies suggest that dietary intake of foods high in HMF could correlate with increased risks of certain cancers due to the mutagenic potential of its derivatives like SMF .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-sulfooxymethylfurfural sodium salt with high purity?

- Methodological Answer : The compound can be synthesized via acid-catalyzed dehydration of saccharides in molten salt systems, as demonstrated for analogous furan derivatives like 5-hydroxymethylfurfural (5-HMF) . Purification strategies include ion-exchange chromatography to isolate the sodium salt form, followed by recrystallization in ethanol-water mixtures. Characterization should involve NMR (¹H/¹³C), FT-IR, and elemental analysis to confirm purity .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Adhere to standardized reporting guidelines for experimental procedures, including detailed descriptions of reaction conditions (temperature, pH, catalyst loading) and purification steps. Supplementary materials should provide raw spectral data and chromatograms, as recommended for chemical reproducibility .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- HPLC-UV/Vis for quantifying yield and purity.

- TGA/DSC to assess thermal stability.

- Mass spectrometry (ESI-MS) to confirm molecular weight.

Cross-validate results with independent methods (e.g., titration for sulfonic acid group quantification) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in furan derivative synthesis?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C-glucose) to track carbon flow during its formation from biomass. Computational modeling (DFT calculations) can predict reaction pathways, while in situ FT-IR or Raman spectroscopy monitors intermediate formation .

Q. What experimental designs are suitable for optimizing reaction conditions when using this compound as an intermediate?

- Methodological Answer : Employ factorial design to evaluate interactions between variables (e.g., temperature, solvent polarity, and catalyst type). Response surface methodology (RSM) can identify optimal conditions for yield and selectivity .

Q. How should researchers address contradictions in reported stability data for this compound?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables influencing stability (e.g., humidity, light exposure). Perform accelerated degradation studies under controlled conditions (ICH Q1A guidelines) and compare kinetics using Arrhenius plots .

Q. What strategies integrate this compound into broader theoretical frameworks, such as green chemistry or biomass valorization?

- Methodological Answer : Link synthesis to life-cycle assessment (LCA) models to evaluate environmental impact. Compare its reactivity with other furan sulfonates in catalytic systems, using metrics like atom economy and E-factor .

Q. Methodological Guidance for Data Analysis

Q. How can researchers systematically review literature on this compound?

- Methodological Answer : Use Boolean operators in databases (PubMed, Web of Science, SciFinder®) with terms like "furan sulfonate derivatives" AND "synthesis." Exclude patents and prioritize peer-reviewed studies. CAS Registry Numbers improve search accuracy in SciFinder® .

Q. What statistical approaches are recommended for analyzing contradictory data on the compound’s biological activity?

- Methodological Answer : Apply Bayesian meta-analysis to reconcile discrepancies, weighting studies by sample size and experimental rigor. Sensitivity analysis can identify outliers or methodological biases .

Q. Tables for Key Methodological Comparisons

Propriétés

IUPAC Name |

sodium;(5-formylfuran-2-yl)methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRGQDPJPVHDGB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.